REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[CH3:9][C:10]1([CH3:18])[CH2:11][C:12](=[O:13])[O:14][C:15](=[O:17])[CH2:16]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1>>[N:1]1([c:2]2[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]2)[C:12](=[O:13])[CH2:11][C:10]([CH3:9])([CH3:18])[CH2:16][C:15]1=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)OC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CC1(C)CC(=O)N(c2ccc(O)cc2)C(=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |